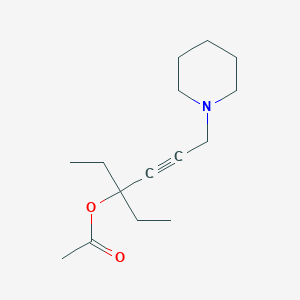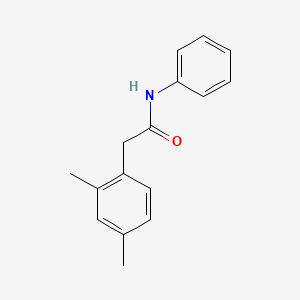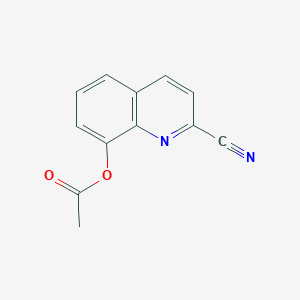![molecular formula C17H26N4O2 B5618777 1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide often involves multi-step reactions. For example, Matulevičiūtė et al. (2021) described the synthesis of novel heterocyclic amino acids, including derivatives of piperidine and pyrazole, which are crucial structural elements in the target compound. Their approach involved converting piperidine carboxylic acids to β-keto esters, followed by reactions with various N-mono-substituted hydrazines, to afford pyrazole carboxylates as major products. This method highlights the type of synthetic routes that could be employed for constructing the core structure of 1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The analysis of molecular structures similar to 1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide involves understanding the conformation and stability of various substituents around the core structure. Shim et al. (2002) used AM1 molecular orbital method for conformational analysis around the pyrazole substituent, identifying distinct conformations and their stability. Such analyses are essential for understanding the molecular interactions and conformational preferences of the target compound in a biological context (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide often reveal unique reactivity patterns. Rahmouni et al. (2014) demonstrated the versatility of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones in undergoing [3+2] cycloaddition reactions. Such studies shed light on the types of chemical transformations that the target compound might undergo and its reactive sites (Rahmouni et al., 2014).
Propiedades
IUPAC Name |
1-acetyl-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13(22)20-10-2-4-15(12-20)17(23)18-8-3-11-21-16(7-9-19-21)14-5-6-14/h7,9,14-15H,2-6,8,10-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLNOKLIKPCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCCCN2C(=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5618700.png)




![[(3S*,5R*)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)

![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)
![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5618784.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)
![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)